molecular formula C7H12O4S B1331514 Methyl 2-(1,1-dioxothiolan-3-yl)acetate CAS No. 17133-70-9

Methyl 2-(1,1-dioxothiolan-3-yl)acetate

Cat. No.: B1331514
CAS No.: 17133-70-9
M. Wt: 192.24 g/mol
InChI Key: RYJMVDYQGFCLIW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-(1,1-dioxothiolan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-11-7(8)4-6-2-3-12(9,10)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJMVDYQGFCLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17133-70-9
Record name NSC152573
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1,1-dioxothiolan-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of thiolane-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product.

Another method involves the oxidation of methyl 2-(thiolan-3-yl)acetate using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid. This reaction introduces the dioxo functionality at the 1,1-position of the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,1-dioxothiolan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the dioxo group to hydroxyl or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxylated thiolane derivatives.

    Substitution: Formation of various ester and amide derivatives.

Scientific Research Applications

Methyl 2-(1,1-dioxothiolan-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(1,1-dioxothiolan-3-yl)acetate involves its interaction with specific molecular targets. The dioxo group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester functionality allows the compound to act as a prodrug, releasing active metabolites upon hydrolysis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 2-(1,1-dioxothiolan-3-yl)acetate
  • CAS No.: 17133-70-9
  • Molecular Formula : C₇H₁₂O₄S
  • Molecular Weight : 192.23 g/mol
  • Structure : Features a saturated thiolane (tetrahydrothiophene) ring with two sulfonyl groups (1,1-dioxo) and an ester-linked acetate group at the 3-position .

Applications :
Primarily used as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis. Its sulfone groups enhance electrophilicity and stability, making it suitable for nucleophilic substitution reactions and drug intermediate synthesis .

Commercial Availability :
Available in quantities from 50 mg to 500 mg, with prices ranging from €220 to €843 (CymitQuimica). Purity is typically ≥95%, and it is marketed under the Biosynth brand .

Comparison with Structurally Similar Compounds

Heterocyclic Esters with Sulfur/Oxygen Rings

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
This compound 17133-70-9 C₇H₁₂O₄S 192.23 Thiolane ring with sulfonyl groups; acetate Lab scaffold for drug synthesis
Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate (Fructone) 6413-10-1 C₈H₁₄O₄ 174.20 Dioxolane ring (oxygen-based); methyl and ethyl esters Flavoring agent (fruity aroma)
Methyl 2-thienyl acetate 19432-68-9 C₇H₈O₂S 156.20 Thiophene (aromatic sulfur ring); acetate Intermediate in organic synthesis

Key Differences :

  • Electron Density : The thiolane ring in the target compound has sulfonyl groups, increasing electron-withdrawing effects compared to dioxolane () or thiophene ().
  • Reactivity : Sulfonyl groups enhance stability and electrophilicity, favoring nucleophilic substitutions, whereas dioxolane derivatives (e.g., Fructone) are more hydrolytically stable .

Amino- and Hydroxy-Substituted Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Modifications
Methyl 2-[(1,1-dioxothiolan-3-yl)amino]acetate 929816-63-7 C₇H₁₃NO₄S 207.25 Amino group at thiolan 3-position
2-Chloro-N-(4-hydroxy-1,1-dioxothiolan-3-yl)acetamide 1225065-37-1 C₇H₁₀ClNO₄S 239.68 Chloro and hydroxy substituents

Functional Impact :

  • Chloro/Hydroxy Derivatives (): Increases polarity and reactivity, making these analogs suitable for targeted drug design.

Benzothiazole and Isoindolinone Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Structural Features
Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate - C₁₀H₉NO₅S 255.25 Fused benzothiazole ring; sulfonyl
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate - C₁₂H₁₃NO₃ 219.24 Isoindolinone ring; methyl ester

Research Findings and Trends

  • Synthetic Utility : The target compound’s sulfonyl-thiolane scaffold is prized for modular derivatization, contrasting with dioxolane or thiophene analogs, which are more niche in application .
  • Biological Relevance: Amino- and hydroxy-substituted variants () show promise in drug discovery, leveraging enhanced solubility and target affinity.
  • Thermodynamic Properties : Predicted boiling points and acidity constants () highlight stability under physiological conditions, critical for in-vivo applications.

Biological Activity

Methyl 2-(1,1-dioxothiolan-3-yl)acetate is a compound characterized by its unique dioxothiolan structure, which has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H13NO4SC_7H_{13}NO_4S and features a thiolane ring with a dioxo substituent. Its structural characteristics contribute to its reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been observed to induce apoptosis in cancer cells and inhibit tumor growth. The dioxothiolan moiety may play a crucial role in these activities by interacting with cellular targets involved in proliferation and survival.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific proteins or enzymes within cells, potentially affecting signaling pathways related to cell growth and apoptosis.

Potential Interaction Pathways:

  • G Protein-Coupled Receptors (GPCRs): Similar compounds have been found to modulate GPCR activity, which could influence various physiological responses.
  • Enzyme Inhibition: The dioxo group may facilitate interactions with enzymes involved in metabolic processes.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with related compounds. The following table summarizes key features of similar compounds:

Compound NameMolecular FormulaKey Biological Activity
Methyl 2-(thiolan-3-yl)acetateC6H10O2SAntimicrobial, antifungal
Ethyl 4-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoateC14H17N3O4SAnticancer, enzyme inhibition
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetateC12H13NO3Anticancer

Case Studies and Research Findings

Recent studies have explored the biological activities of thiolane derivatives extensively:

  • Antimicrobial Activity Study: A study demonstrated that thiolane derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and metabolic inhibition.
  • Anticancer Research: In vitro assays indicated that derivatives of this compound could induce apoptosis in breast cancer cells through caspase activation pathways.

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